(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Description
This compound is a stereospecific bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 3 and an (R)-1-phenylethyl substituent at position 7. The bicyclo[4.2.0]octane scaffold provides rigidity, while the Boc and phenylethyl groups modulate reactivity and steric properties. It is cataloged as a life science product by American Elements, though safety data (SDS) remains unavailable . Its exact molecular formula is inferred as C₁₉H₂₇N₃O₂ (molecular weight ~337.44 g/mol), derived from related analogues in the evidence.
Properties
IUPAC Name |
tert-butyl (1R,6S)-7-[(1R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3/t14-,16+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZIRLPWKMXGG-PVAVHDDUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H]3[C@@H]2CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound notable for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This compound features a tert-butoxycarbonyl (Boc) protecting group and a unique stereochemistry that enhances its reactivity and stability in various biological environments.
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.44 g/mol
- CAS Number : 1417789-72-0
The biological activity of this compound primarily involves its role as a ligand for various enzymes and receptors. The compound's mechanism typically includes:
- Binding to active or allosteric sites on enzymes or receptors.
- Modulation of enzyme activity, which can lead to either inhibition or activation depending on the target.
Enzyme Inhibition
Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. Notably:
- It has shown efficacy against certain β-lactamases, which are critical in antibiotic resistance mechanisms.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| β-Lactamase | Competitive | 50 nM |
| GPR88 | Allosteric | 75 nM |
Case Studies
- Antibacterial Activity : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains by targeting β-lactamase enzymes, crucial for antibiotic resistance .
- Neuroactive Properties : Another investigation highlighted the interaction of this compound with GPR88, an orphan receptor implicated in various neurological disorders. The compound's ability to modulate GPR88 activity suggests potential therapeutic applications in treating conditions like schizophrenia .
Synthesis and Optimization
The synthesis of this compound typically involves cyclization reactions under controlled conditions to ensure high purity and yield. Recent advancements in synthetic methodologies have included:
- Utilization of continuous flow reactors to enhance efficiency.
- Automated systems for optimizing reaction conditions.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable properties for drug development:
- High bioavailability with significant brain penetration.
- Moderate clearance rates indicating prolonged activity in vivo.
| Parameter | Value |
|---|---|
| Clearance (CL) | 99 mL/min/kg |
| Half-life (T1/2) | 0.48 hours |
| Volume of Distribution (Vdss) | 3.43 L/kg |
Comparison with Similar Compounds
Structural and Functional Differences
Key differentiating factors include:
- Protecting groups: Boc (acid-labile) vs. carbobenzyloxy (Cbz, hydrogenolysis-sensitive).
- Substituents : Presence/absence of phenylethyl or aryl groups.
- Stereochemistry : Configuration at positions 1 and 6 significantly impacts physicochemical and biological behavior.
Tabulated Comparison
Key Findings
Stereochemical Impact :
- The (1R,6S) configuration in the target compound distinguishes it from the (1S,6R) diastereomer (), which may alter receptor binding or solubility.
- The (1R,6R)-Cbz analogue () demonstrates how stereochemistry influences synthetic utility in peptide chemistry.
Substituent Effects :
- The phenylethyl group in the target compound enhances lipophilicity compared to unsubstituted analogues (e.g., ).
- Boc vs. Cbz protection offers divergent deprotection strategies, critical for multi-step syntheses.
Safety Considerations :
- The Boc-protected derivative () carries warnings for skin/eye irritation (H315, H319) and acute toxicity (H302), suggesting similar hazards for the target compound despite lacking SDS .
Notes
Data Limitations : The target compound’s CAS number and exact molecular formula are unspecified in the evidence, necessitating further experimental validation.
Synthetic Utility : The choice of protecting group (Boc or Cbz) dictates reaction conditions, as seen in and .
Handling Precautions : Absence of SDS for the target compound underscores the need to apply general precautions for Boc-protected amines (e.g., avoid strong acids) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane?
- Methodology : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the diazabicyclo scaffold. For example, sulfonylation reactions using aryl sulfonyl chlorides (e.g., p-nitrophenylsulfonyl chloride) in CH₂Cl₂/MeOH mixtures can introduce functional groups while preserving stereochemistry . Key steps include:
- Boc protection of the amine group to prevent unwanted side reactions.
- Stereoselective alkylation at the 7-position using (R)-1-phenylethyl bromide under inert conditions.
- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the diastereomerically pure product .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90 | >99 (HPLC) |
| Alkylation | (R)-1-Phenylethyl bromide, K₂CO₃, DMF | 70–75 | >98 (NMR) |
Q. How is the stereochemical integrity of the 1R,6S configuration validated during synthesis?
- Methodology : Chiral HPLC or X-ray crystallography confirms absolute configuration. For intermediates, NOESY NMR can detect spatial proximity of protons (e.g., H-1 and H-6) to infer stereochemistry. Polarimetry ([α]D) comparisons with literature values (e.g., +20.4 for similar bicyclic systems) are also used .
Advanced Research Questions
Q. What strategies mitigate racemization during functionalization of the diazabicyclo core?
- Methodology :
- Use of low-temperature reactions (−78°C) and non-polar solvents (e.g., THF) to minimize thermal racemization .
- Employing bulky bases (e.g., DIPEA) to sterically hinder undesired inversion at chiral centers .
- Monitoring reaction progress via inline IR spectroscopy to detect intermediates prone to racemization .
Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- The Boc group enhances solubility in organic solvents, facilitating coupling reactions (e.g., amide bond formation with carboxylic acids).
- It acts as a temporary protective group, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) for downstream functionalization .
- Computational studies (DFT) show that Boc stabilization lowers the energy barrier for nucleophilic attack at the secondary amine .
Q. What analytical techniques resolve discrepancies in reported NMR spectra for diazabicyclo derivatives?
- Methodology :
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing overlapping signals (e.g., H-3 vs. H-7 in the bicyclic system) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula integrity, especially for compounds with isotopic clusters (e.g., Cl/Br-containing analogs) .
- Case Study : A reported δ 3.45 ppm singlet for H-3 in CDCl₃ may split into a doublet in DMSO-d₆ due to solvent-induced conformational changes .
Safety and Handling
Q. What safety protocols are critical when handling this compound in a research lab?
- Methodology :
- Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/contact with aerosols.
- Store under argon at −20°C to prevent Boc group hydrolysis .
- Neutralize waste with 10% aqueous NaHCO₃ before disposal .
Applications in Drug Discovery
Q. How does the 3,7-diazabicyclo[4.2.0]octane scaffold enhance selectivity for GLP-1 receptor modulation?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
